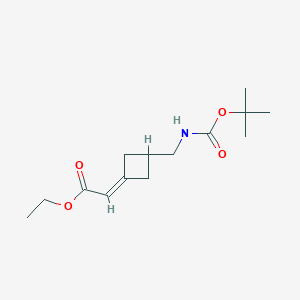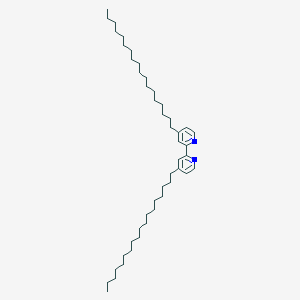
4,4'-Dioctadecyl-2,2'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Dioctadecyl-2,2’-bipyridine is an organic compound with the molecular formula C46H80N2 It is a derivative of bipyridine, where two octadecyl groups are attached to the 4,4’ positions of the bipyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dioctadecyl-2,2’-bipyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2,2’-bipyridine and octadecyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF).
Procedure: The 2,2’-bipyridine is reacted with octadecyl bromide under reflux conditions to form the desired product.
Industrial Production Methods
While specific industrial production methods for 4,4’-Dioctadecyl-2,2’-bipyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Dioctadecyl-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bipyridine core can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine N-oxides, while reduction can produce partially or fully reduced bipyridine derivatives.
Applications De Recherche Scientifique
4,4’-Dioctadecyl-2,2’-bipyridine has several scientific research applications:
Coordination Chemistry: It is used as a ligand in the formation of metal complexes, which are studied for their catalytic and electronic properties.
Materials Science: The compound is explored for its potential in creating self-assembled monolayers and other nanostructured materials.
Biological Studies: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: The compound’s unique properties make it suitable for use in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of 4,4’-Dioctadecyl-2,2’-bipyridine primarily involves its ability to coordinate with metal ions. The bipyridine core acts as a chelating ligand, forming stable complexes with various metal ions. These complexes can exhibit unique electronic, catalytic, and photophysical properties, making them useful in a wide range of applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative without the octadecyl groups.
4,4’-Dimethyl-2,2’-bipyridine: A bipyridine derivative with methyl groups instead of octadecyl groups.
4,4’-Diheptadecyl-2,2’-bipyridine: Similar to 4,4’-Dioctadecyl-2,2’-bipyridine but with heptadecyl groups.
Uniqueness
4,4’-Dioctadecyl-2,2’-bipyridine is unique due to the presence of long octadecyl chains, which impart distinct hydrophobic properties and influence its self-assembly behavior. This makes it particularly valuable in the design of nanostructured materials and surface coatings.
Propriétés
Formule moléculaire |
C46H80N2 |
|---|---|
Poids moléculaire |
661.1 g/mol |
Nom IUPAC |
4-octadecyl-2-(4-octadecylpyridin-2-yl)pyridine |
InChI |
InChI=1S/C46H80N2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-43-37-39-47-45(41-43)46-42-44(38-40-48-46)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37-42H,3-36H2,1-2H3 |
Clé InChI |
QZDIRWTYEDSPHD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCC1=CC(=NC=C1)C2=NC=CC(=C2)CCCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




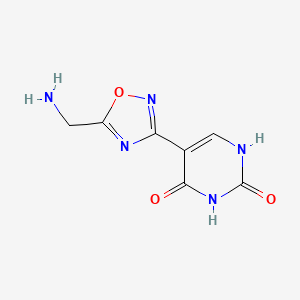

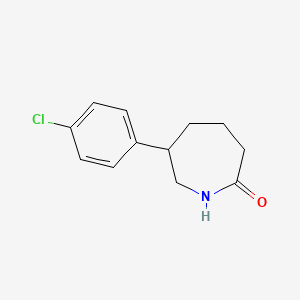

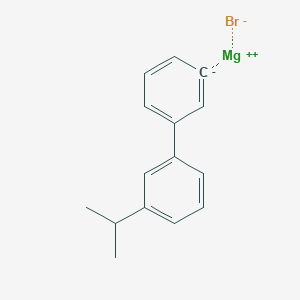


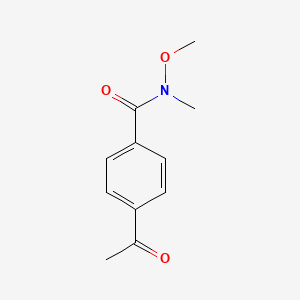

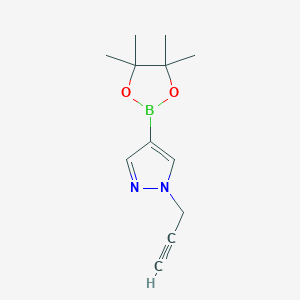
![8-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14878941.png)
